Octafluoroadipoyl difluoride

Übersicht

Beschreibung

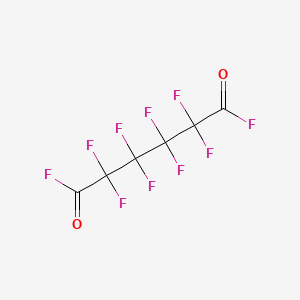

Octafluoroadipoyl difluoride is a fluorinated aliphatic compound with the molecular formula C6F10O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Octafluoroadipoyl difluoride can be synthesized through the fluorination of adipic acid derivatives. One common method involves the reaction of adipic acid with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete fluorination of the adipic acid .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feed of adipic acid and fluorine gas into the reactor, where the reaction is catalyzed by metal fluorides. The product is then purified through distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Octafluoroadipoyl difluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.

Hydrolysis: In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrogen fluoride.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction being more rapid in the presence of a catalyst.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Hydrolysis Products: The primary products of hydrolysis are octafluoroadipic acid and hydrogen fluoride.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Monomer for Fluorinated Polymers

Octafluoroadipoyl difluoride is primarily used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit exceptional properties such as enhanced chemical resistance, thermal stability, and low surface energy, making them suitable for coatings and membranes in various industries.

Surface Modification

Hydrophobic and Oleophobic Properties

Due to its fluorinated nature, this compound is utilized for modifying surfaces to impart hydrophobic and oleophobic characteristics. This application is particularly relevant in the development of materials that require protection from moisture and oil, enhancing their durability and performance.

Organic Electronics

Development of Electronic Devices

In the field of organic electronics, this compound is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique chemical properties contribute to improved device performance by enhancing charge transport and stability.

Types of Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions : It can react with nucleophiles, resulting in the substitution of fluorine atoms.

- Hydrolysis : In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrogen fluoride.

Common Reagents and Conditions

- Nucleophiles : Common nucleophiles include amines and alcohols.

- Hydrolysis Conditions : Hydrolysis typically occurs under acidic or basic conditions, with enhanced rates in the presence of catalysts.

Fluoropolymer Coagulation Method

A notable study demonstrated the use of this compound in an aqueous emulsion polymerization process to produce curable compositions of partially-fluorinated copolymers. The resulting fluoropolymers exhibited improved cure speed and safety compared to traditional systems. This method minimizes the introduction of metal ions typically used in coagulation processes .

Biodegradable Implants Research

Research exploring biodegradable implants has highlighted the potential use of this compound as a component in developing materials that interact with biological systems. The compound's surfactant properties may enhance biocompatibility and support tissue regeneration processes .

Wirkmechanismus

The mechanism by which octafluoroadipoyl difluoride exerts its effects is primarily through its high electronegativity and strong carbon-fluorine bonds. These properties enable it to interact with various molecular targets, including enzymes and receptors, altering their activity and function. The pathways involved often include the inhibition of enzymatic activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hexafluoroadipoyl difluoride

- Tetrafluoroadipoyl difluoride

- Perfluoroglutaric acid difluoride

Uniqueness

Octafluoroadipoyl difluoride is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal stability, chemical resistance, and unique surface properties, making it more suitable for high-performance applications .

Biologische Aktivität

Overview

Octafluoroadipoyl difluoride (OFAD) is a fluorinated aliphatic compound with the molecular formula C6F10O2. It is recognized for its high thermal stability and unique chemical properties, which make it valuable in various industrial applications, particularly in the fields of materials science and biochemistry. This article focuses on the biological activity of OFAD, exploring its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Target of Action

OFAD primarily acts as a surfactant and coagulant. It has been shown to interact with various biomolecules, influencing cellular processes and biochemical pathways related to coagulation.

Mode of Action

The compound enhances coagulation by modulating the activity of coagulation factors. It can also inhibit specific proteases involved in the coagulation cascade, thereby regulating the overall coagulation process.

Interaction with Biomolecules

OFAD exhibits significant interactions with enzymes and proteins, enhancing the coagulation process. This interaction can lead to sustained changes in gene expression related to coagulation pathways. The compound's surfactant properties allow it to alter cell membrane dynamics, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

Studies indicate that OFAD affects various cell types by modulating gene expression and cellular metabolism. For instance, it has been observed to increase the expression of genes involved in the coagulation pathway, leading to enhanced coagulation activity in vitro .

Case Studies

Recent studies have demonstrated the effects of OFAD on cellular processes:

- In Vitro Studies : In laboratory settings, prolonged exposure to OFAD resulted in cumulative effects on cellular processes, such as changes in gene expression related to coagulation factors. These findings suggest that OFAD could be utilized in therapeutic applications targeting coagulation disorders .

- Animal Models : Research involving animal models has shown that OFAD can effectively enhance coagulation without significant toxicity at low doses. This property positions it as a potential candidate for developing anticoagulant therapies.

Synthesis

OFAD can be synthesized through the fluorination of adipic acid derivatives. A common method involves reacting adipic acid with elemental fluorine in the presence of catalysts like cobalt trifluoride under controlled conditions.

Industrial Production

In industrial settings, OFAD is produced using large-scale fluorination reactors where adipic acid and fluorine gas are continuously fed into the reactor. The product is then purified through distillation to obtain high-purity OFAD.

Types of Reactions

OFAD participates in several chemical reactions:

- Substitution Reactions : It can react with nucleophiles leading to substitution of fluorine atoms.

- Hydrolysis : In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrogen fluoride.

| Reaction Type | Description |

|---|---|

| Substitution | Reaction with nucleophiles (amines, alcohols) |

| Hydrolysis | Forms octafluoroadipic acid and hydrogen fluoride |

Scientific Research Applications

The unique properties of OFAD make it suitable for various scientific applications:

- Polymer Synthesis : Used as a monomer for creating fluorinated polymers applicable in coatings and membranes.

- Surface Modification : Employed for modifying surfaces to impart hydrophobic and oleophobic characteristics.

- Organic Electronics : Utilized in developing organic electronic devices such as OLEDs and organic photovoltaics .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanedioyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCJTUAVVJFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191317 | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37881-62-2 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedioyl difluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37881-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037881622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octafluoroadipoyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROADIPOYL DIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BXU89U35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.